
(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Attachment of the Dichlorophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the Morpholinylphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or interference with signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-piperidin-4-ylphenyl)prop-2-enamide: Similar structure but with a piperidine ring instead of a morpholine ring.
(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-pyrrolidin-4-ylphenyl)prop-2-enamide: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide may confer unique properties, such as increased solubility or specific binding interactions, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-18-3-1-2-14(19(18)22)12-15(13-23)20(26)24-16-4-6-17(7-5-16)25-8-10-27-11-9-25/h1-7,12H,8-11H2,(H,24,26)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVSDSAVBOKBIB-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2657876.png)



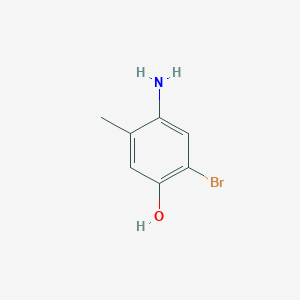
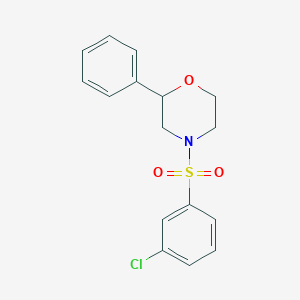
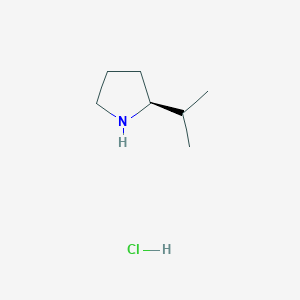
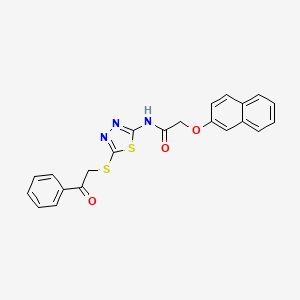
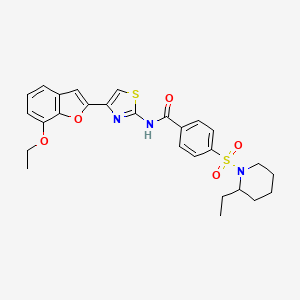



![N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2657897.png)
